molecular formula C11H13N3O B13627399 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13627399
M. Wt: 203.24 g/mol
InChI Key: YWVHYGLABQOBJO-UHFFFAOYSA-N
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Description

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 2-aminophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could yield various substituted derivatives .

Scientific Research Applications

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the pyrazole ring and the aminophenyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[4-(2-aminophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H13N3O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6,12H2

InChI Key

YWVHYGLABQOBJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)CCO)N

Origin of Product

United States

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